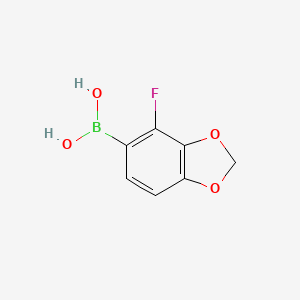
2-Fluoro-3,4-methylenedioxyphenylboronic acid
Descripción general
Descripción
2-Fluoro-3,4-methylenedioxyphenylboronic acid is a heterocyclic organic compound . It has a molecular formula of C7H6BFO4 and a molecular weight of 183.9 . The IUPAC name for this compound is (4-fluoro-1,3-benzodioxol-5-yl)boronic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a 4-fluoro-1,3-benzodioxol-5-yl group . The InChI Key for this compound is IIUUBGPDUHFEQA-UHFFFAOYSA-N . It has 5 H-Bond acceptors and 2 H-Bond donors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 183.9 and a molecular formula of C7H6BFO4 . It has 5 H-Bond acceptors and 2 H-Bond donors .Aplicaciones Científicas De Investigación
Antifungal Activity 2-Formylphenylboronic acid and its fluoro-isomers, including compounds structurally similar to 2-Fluoro-3,4-methylenedioxyphenylboronic acid, have been investigated for their antifungal properties. These compounds demonstrate significant activity against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal efficacy is determined through agar diffusion tests and minimum inhibitory concentrations (MICs), highlighting the potential of such compounds in developing new antifungal agents. The study also emphasizes the importance of the fluorine substituent's position and the tautomeric equilibrium in enhancing antifungal activity (Borys et al., 2019).
Enzyme-free Glucose Sensing Research on 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid has shown its application in enzyme-free glucose sensing under physiological conditions. This innovation represents a significant step forward in the development of glucose sensors, offering a potentially more stable and reliable method for monitoring glucose levels without the need for enzymatic reactions. Such advancements could greatly benefit diabetic patients by providing more accurate and less invasive glucose monitoring options (Bao et al., 2021).
Biocatalytic Synthesis The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid, which employs E. coli expressing specific enzymes, has been explored as a method to integrate fluorine into organic compounds. This approach underlines the growing interest in utilizing biocatalysis for the synthesis of fluorinated compounds, which are highly valued in pharmaceuticals, agriculture, and material science due to the unique properties conferred by the fluorine atom. The research demonstrates the potential of microbial platforms in creating fluorinated products, offering a greener and more sustainable alternative to traditional chemical synthesis methods (Liu et al., 2022).
Catalysis in Organic Synthesis Primary alkylboronic acids, including compounds with functionalities related to this compound, have shown exceptional catalytic activity in the dehydrative amide condensation of α-hydroxycarboxylic acids. This research highlights the utility of alkylboronic acids in organic synthesis, providing an efficient and scalable method for amide production. The findings suggest that boronic acids can serve as powerful catalysts in organic reactions, potentially leading to more efficient and sustainable chemical processes (Yamashita et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
(4-fluoro-1,3-benzodioxol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUUBGPDUHFEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)OCO2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675041 | |
| Record name | (4-Fluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-75-9 | |
| Record name | B-(4-Fluoro-1,3-benzodioxol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943830-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluorobenzo[d][1,3]dioxol-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


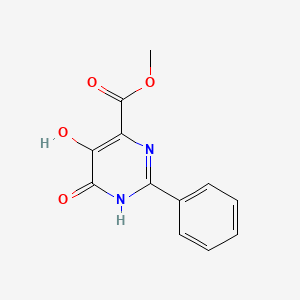
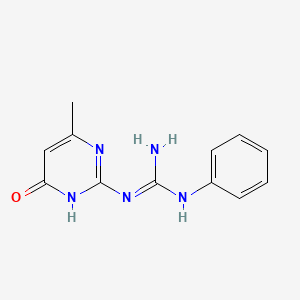
![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1530917.png)

![5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione](/img/structure/B1530920.png)
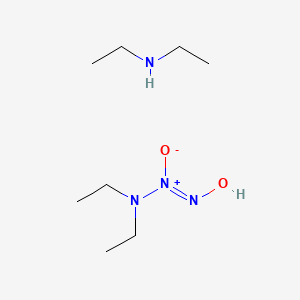
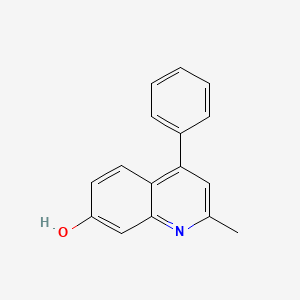

![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)
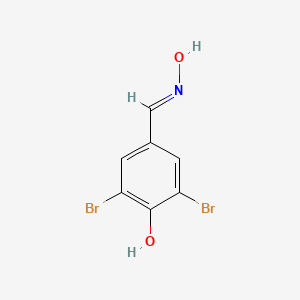
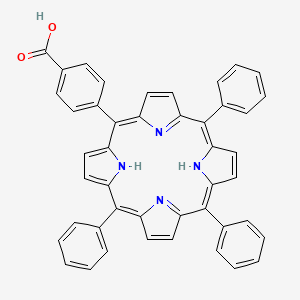
![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)
![2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1530936.png)
